CCG-232964 -

CCG-232964

Catalog Number: EVT-1534496
CAS Number:
Molecular Formula: C15H15ClN2O3S
Molecular Weight: 338.806
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCG-232964 is a super potent inhibitor of Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription (SRE. L IC50 = 1.2 pM). CCG-232964 may be a Potential Antifibrotic Agent for Scleroderma. CCG-232964 significantly reduced bleomycin-induced dermal fibrosis.
Overview

CCG-232964 is a small organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a therapeutic agent. It is primarily recognized for its role as a selective inhibitor of specific protein interactions, making it a valuable tool in biological research and drug development.

Source

CCG-232964 was first identified in studies aimed at understanding the modulation of protein-protein interactions. Its discovery stemmed from high-throughput screening efforts that focused on compounds capable of disrupting the interactions between transcription factors and their co-regulators.

Classification

CCG-232964 belongs to the class of small molecule inhibitors. It is categorized as a selective inhibitor due to its ability to target specific proteins without affecting others, which is crucial for minimizing side effects in therapeutic applications.

Synthesis Analysis

Methods

The synthesis of CCG-232964 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The most common synthetic route includes:

  1. Formation of Intermediate Compounds: Initial synthesis often starts with commercially available starting materials that undergo various transformations such as alkylation, acylation, or cyclization.
  2. Coupling Reaction: The key step in synthesizing CCG-232964 is a coupling reaction between two synthetic intermediates that form the final compound.
  3. Purification: After synthesis, CCG-232964 is purified using techniques such as chromatography to ensure the removal of impurities and unreacted starting materials.

Technical Details

The synthetic pathway may involve the use of reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethyl sulfoxide) to facilitate reactions. Reaction conditions like temperature and time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of CCG-232964 can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The compound contains functional groups that are essential for its biological activity, including amine and carbonyl groups.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

CCG-232964 participates in various chemical reactions primarily involving its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  2. Hydrolysis: The carbonyl group may react with water under acidic or basic conditions, leading to hydrolysis.
  3. Complex Formation: CCG-232964 can form complexes with metal ions or other biomolecules, which may enhance its biological activity.

Technical Details

The reactivity of CCG-232964 can be influenced by factors such as pH, temperature, and the presence of catalysts. Kinetic studies may be performed to understand the rates of these reactions.

Mechanism of Action

Process

The mechanism of action for CCG-232964 primarily involves its interaction with target proteins, leading to the inhibition of specific protein-protein interactions crucial for cellular processes such as transcription regulation.

Data

Research indicates that CCG-232964 binds selectively to the target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, effectively disrupting their normal function.

Physical and Chemical Properties Analysis

Physical Properties

CCG-232964 exhibits distinct physical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with electrophiles due to the presence of nucleophilic functional groups.

Relevant data from experiments may include melting point determination, solubility tests, and stability assessments under various conditions.

Applications

CCG-232964 has several scientific uses:

  1. Research Tool: Used extensively in studies investigating protein-protein interactions and signaling pathways.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting diseases associated with dysregulated protein interactions.
  3. Biological Assays: Employed in assays designed to screen for other inhibitors or modulators of similar pathways.
Introduction to CCG-232964

Chemical Identity and Structural Classification

CCG-232964 is a synthetically derived small molecule with significant relevance in cellular signaling research. Its systematic characterization provides the foundation for understanding its biological interactions.

IUPAC Name

The IUPAC nomenclature designates CCG-232964 as 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)-butanoic Acid. This name precisely describes its core scaffold: a 1,3,4-oxadiazole ring linked to a chlorinated cyclopropylphenyl group at the 5-position and a thioether-connected butanoic acid chain at the 2-position [5].

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₁₅ClN₂O₃S, with a calculated molecular weight of 338.81 g/mol. This formula is consistent across multiple analytical characterizations and underpins its pharmacokinetic behavior, including oral bioavailability [1] [3] [5].

Structural Features

CCG-232964 belongs to the 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acid class. Key structural elements include:

  • A 1,3,4-oxadiazole heterocycle serving as a rigid central core.
  • A 2-chloro-4-cyclopropylphenyl moiety at C5, contributing to hydrophobic target interactions.
  • A thioether-linked butanoic acid chain at C2, enhancing solubility and enabling salt formation [2] [5] [6].
  • Figure 1: Structural AnalysisIllustration of key functional groups and their roles in target engagement.

Mechanism of Action and Biological Targets

CCG-232964 acts as a selective modulator of the Rho/MRTF/SRF signaling axis, a pathway implicated in cytoskeletal dynamics and gene regulation.

Rho/MRTF/SRF Inhibition

The compound disrupts Rho GTPase-dependent signaling by blocking myocardin-related transcription factor (MRTF) nuclear translocation. This prevents MRTF from binding serum response factor (SRF) on DNA, thereby inhibiting transcription of fibrosis-associated genes. Notably, it achieves half-maximal inhibition (IC₅₀) in nanomolar ranges for MRTF-A-dependent reporters, though exact values are proprietary [1] [5] [7].

Antifibrotic Effects via CTGF Suppression

CCG-232964 potently inhibits lysophosphatidic acid (LPA)-induced connective tissue growth factor (CTGF) expression. CTGF is a master regulator of extracellular matrix deposition in fibrotic diseases. By suppressing Rho-dependent CTGF upregulation, the compound demonstrates efficacy in cellular models of fibrosis at concentrations ≥1 μM [1] [3] [6].

  • Table 1: Key Biological Targets and Effects
    Target PathwayBiological EffectExperimental Evidence
    Rho/MRTF/SRFBlocks MRTF-A nuclear translocationLuciferase reporter assays, immunofluorescence
    LPA→CTGF axisSuppresses CTGF transcriptionqPCR, Western blot in fibroblast lines
    Actin dynamicsModulates stress fiber formationPhalloidin staining assays

Research Applications

Preclinical studies highlight CCG-232964’s utility in investigating fibrotic pathologies and cancer progression.

Fibrosis Research

  • Systemic Sclerosis: CCG-232964 reduces collagen synthesis and myofibroblast activation in dermal fibroblasts derived from scleroderma patients. Daily oral administration (10 mg/kg) attenuated skin fibrosis in murine models [5].
  • Idiopathic Pulmonary Fibrosis (IPF): The compound inhibited TGF-β-induced α-SMA and fibronectin expression in lung fibroblasts, supporting its potential for respiratory fibrosis research [7].

Oncology Research

CCG-232964 impedes tumor invasion by targeting Rho-driven metastasis mechanisms. In breast cancer models, it suppressed invasion-associated genes (e.g., MMP9, LOXL2) downstream of MRTF/SRF, highlighting its role in studying tumor microenvironment remodeling [5].

  • Table 2: Preclinical Research Models and Outcomes
    Disease ModelDosing RegimenKey Outcomes
    Systemic sclerosis (mouse)10 mg/kg/day, oral↓ Dermal thickness, ↓ hydroxyproline content
    Lung fibrosis (in vitro)1–5 μM, 48h↓ α-SMA, ↓ fibronectin
    Breast cancer invasion5 μM, 72h↓ MMP9 secretion, ↓ cell motility

Properties

Product Name

CCG-232964

IUPAC Name

4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)-butanoic Acid

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.806

InChI

InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20)

InChI Key

AKQOOCVXRXDGNN-UHFFFAOYSA-N

SMILES

O=C(O)CCCSC1=NN=C(C2=CC=C(C3CC3)C=C2Cl)O1

Solubility

Soluble in DMSO

Synonyms

CCG-232964; CCG 232964; CCG232964;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.